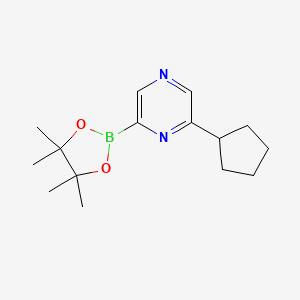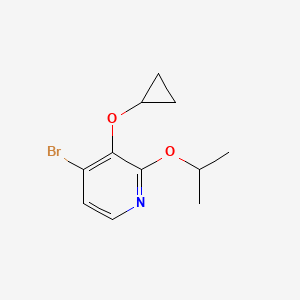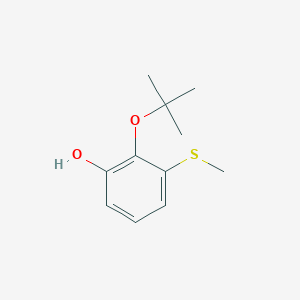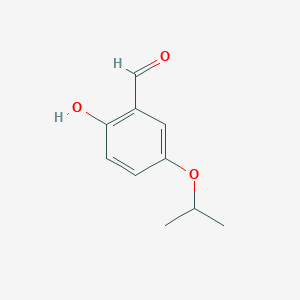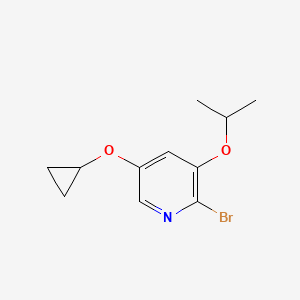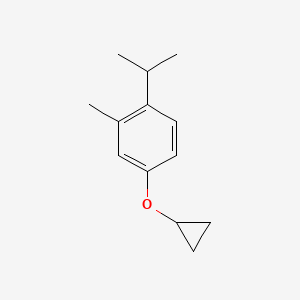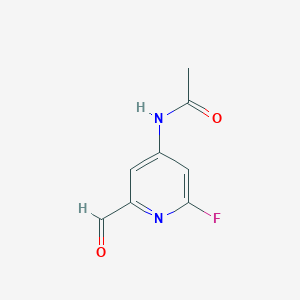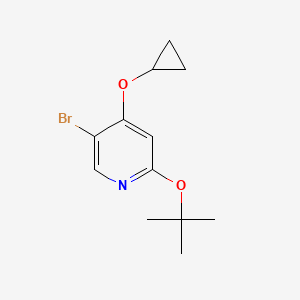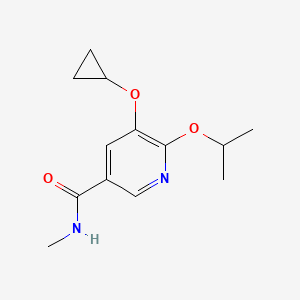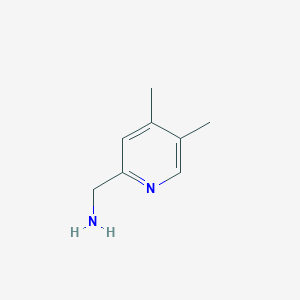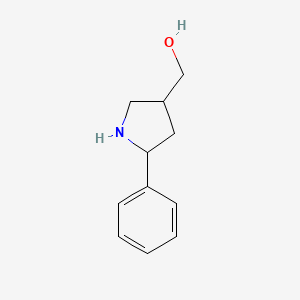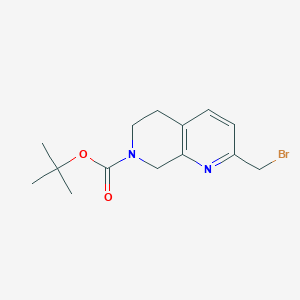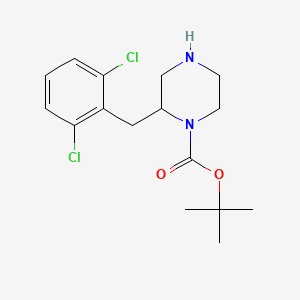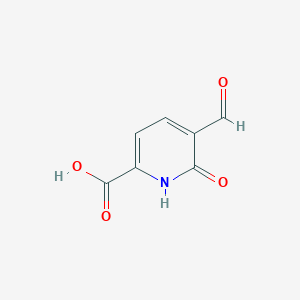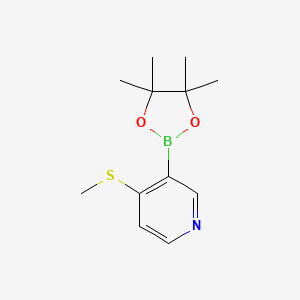
4-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylthio)pyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to its stability and reactivity. This compound features a boronic acid ester functional group, which is known for its versatility in forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylthio)pyridine-3-boronic acid pinacol ester typically involves the following steps:
Borylation of Pyridine Derivatives: The starting material, 4-(methylthio)pyridine, undergoes a borylation reaction.
Pinacol Ester Formation: The resulting boronic acid is then esterified with pinacol to form the pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:
Continuous Flow Borylation: Utilizing continuous flow reactors for the borylation step to enhance efficiency and control.
Automated Esterification: Automated systems for the esterification step to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylthio)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: The compound can undergo protodeboronation, where the boronic ester group is replaced by a hydrogen atom.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Radical initiators and hydrogen donors are used under mild conditions.
Major Products
Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major product is the corresponding pyridine derivative with a hydrogen atom replacing the boronic ester group.
Wissenschaftliche Forschungsanwendungen
4-(Methylthio)pyridine-3-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Used in the development of pharmaceuticals, especially in the synthesis of biologically active compounds.
Material Science: Employed in the synthesis of novel materials with unique properties, such as conductive polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 4-(methylthio)pyridine-3-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methoxy-3-pyridineboronic acid pinacol ester
- 4-Methyl-3-thiopheneboronic acid pinacol ester
- 4-Methyl-3-pentenylboronic acid pinacol ester
Uniqueness
4-(Methylthio)pyridine-3-boronic acid pinacol ester is unique due to its methylthio group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific cross-coupling reactions where other boronic esters may not perform as effectively.
Eigenschaften
Molekularformel |
C12H18BNO2S |
|---|---|
Molekulargewicht |
251.16 g/mol |
IUPAC-Name |
4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-8-14-7-6-10(9)17-5/h6-8H,1-5H3 |
InChI-Schlüssel |
GVXZOFIUAYWWSY-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


